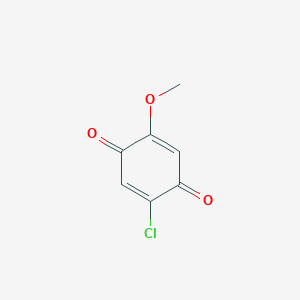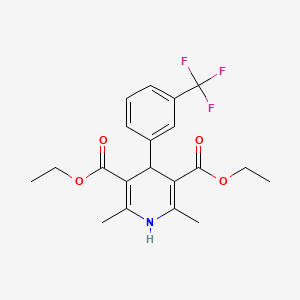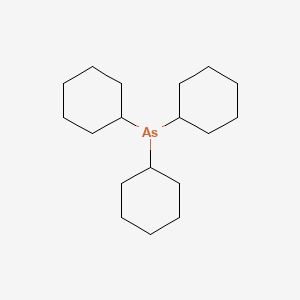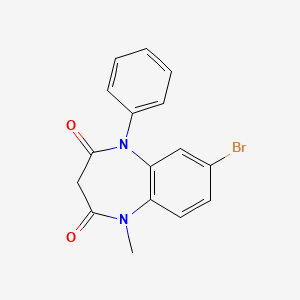![molecular formula C13H13NS B14697350 4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline CAS No. 22977-70-4](/img/structure/B14697350.png)
4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 4-methyl-2-(2-propen-1-ylthio)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its nitrogen-containing structure, which makes it a versatile scaffold in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives often involves classical methods such as the Skraup, Doebner-Von Miller, and Friedländer syntheses.
Industrial Production Methods
Industrial production of quinoline derivatives typically employs catalytic systems to enhance yield and efficiency. The use of α,β-unsaturated aldehydes as starting materials is common, with catalysts such as zeolites or metal complexes facilitating the reactions .
化学反応の分析
Types of Reactions
Quinoline, 4-methyl-2-(2-propen-1-ylthio)- can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible due to the presence of the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups at different positions on the quinoline ring .
科学的研究の応用
Quinoline, 4-methyl-2-(2-propen-1-ylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products .
作用機序
The mechanism of action of quinoline derivatives often involves interaction with DNA or enzymes. For instance, they can intercalate into DNA, disrupting its function, or inhibit enzymes critical for cellular processes. The specific molecular targets and pathways can vary depending on the derivative and its functional groups .
類似化合物との比較
Quinoline, 4-methyl-2-(2-propen-1-ylthio)- can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Ciprofloxacin: A widely used antibiotic.
Camptothecin: An anticancer agent.
The uniqueness of Quinoline, 4-methyl-2-(2-propen-1-ylthio)- lies in its specific functional groups, which can confer unique chemical and biological properties .
特性
CAS番号 |
22977-70-4 |
|---|---|
分子式 |
C13H13NS |
分子量 |
215.32 g/mol |
IUPAC名 |
4-methyl-2-prop-2-enylsulfanylquinoline |
InChI |
InChI=1S/C13H13NS/c1-3-8-15-13-9-10(2)11-6-4-5-7-12(11)14-13/h3-7,9H,1,8H2,2H3 |
InChIキー |
PSQOTEVWYJSBNG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


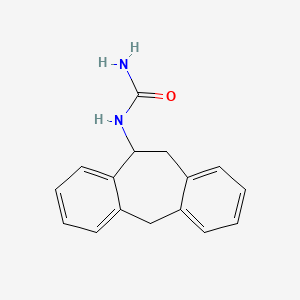

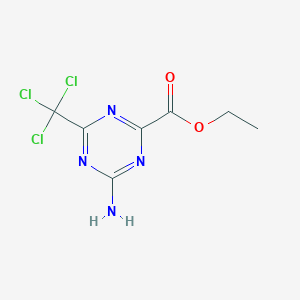

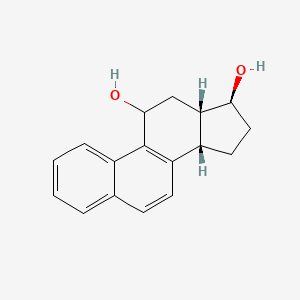
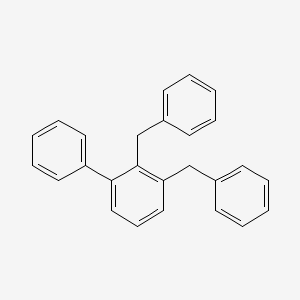



![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
